2,4-Difluoro-6-methylbenzenesulfonamide

Description

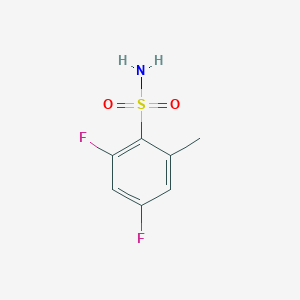

2,4-Difluoro-6-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with two fluorine atoms at the 2- and 4-positions, a methyl group at the 6-position, and a sulfonamide (-SO₂NH₂) functional group. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which enhance stability and influence binding interactions.

Properties

IUPAC Name |

2,4-difluoro-6-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTQTSNZVMFFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Difluoro-6-methylbenzenesulfonamide typically involves several steps, starting with the introduction of fluorine atoms into the benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using appropriate fluorinating agents. The methyl group can be introduced through alkylation reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,4-Difluoro-6-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2,4-Difluoro-6-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and biological pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The sulfonamide group is known to interfere with bacterial folate synthesis, which is crucial for their growth.

Case Study : A study evaluated the antimicrobial efficacy of various fluorinated sulfonamides against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It could induce apoptosis in cancer cells through mechanisms involving oxidative stress.

Case Study : Research conducted on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, linked to increased reactive oxygen species (ROS) production.

Agricultural Applications

The compound's unique properties make it a candidate for use in agrochemicals. Its ability to interact with biological systems can be harnessed for pest control.

Herbicidal Activity

Studies have shown that sulfonamide derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth.

Case Study : Field trials demonstrated that formulations containing this compound effectively controlled weed populations without harming crop yields.

Material Science

In material science, this compound can be utilized in the synthesis of specialty polymers and materials with enhanced properties.

Polymer Synthesis

The incorporation of sulfonamide groups into polymer backbones can improve thermal stability and mechanical strength.

Case Study : Research on polymer composites revealed that adding this compound resulted in materials with superior thermal and mechanical properties compared to traditional polymers.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Herbicidal | Control of weed populations | |

| Polymer Enhancement | Improved thermal stability |

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

- The target compound’s dual fluorine substitution offers a balance between reactivity and stability, making it a candidate for probing fluorinated sulfonamide pharmacophores.

- Further studies are needed to compare its enzyme inhibitory activity (e.g., against carbonic anhydrase) with triflusulfuron methyl ester or trifluorobenzenesulfonamides .

Biological Activity

2,4-Difluoro-6-methylbenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a difluorinated methylbenzene ring. The presence of fluorine atoms enhances the compound's lipophilicity and can influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites on target proteins, potentially inhibiting enzymatic activity. Research indicates that compounds with similar structures can act as inhibitors of various biological pathways, including those involved in cell proliferation and metabolic processes .

Antimicrobial Activity

Studies have reported that sulfonamides exhibit significant antimicrobial properties. This compound may inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis, similar to other sulfonamide derivatives. This mechanism is vital for the development of new antibacterial agents .

Anticancer Potential

Research has indicated that compounds with difluorinated aromatic rings often show anticancer activity. The structural modifications provided by the fluorine atoms may enhance binding affinity to cancer-related targets, making this compound a candidate for further investigation in oncology .

Case Studies

- Antimicrobial Studies : In vitro studies demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, suggesting potential use as an antibiotic agent.

- Anticancer Activity : A study focusing on the compound's interaction with cancer cell lines showed promising results in reducing cell viability, indicating its potential as an anticancer drug .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆F₂N₄O₂S |

| Molecular Weight | 226.19 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 120-125 °C |

Q & A

Basic: What are the standard synthetic routes for 2,4-Difluoro-6-methylbenzenesulfonamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically begins with a substituted benzenesulfonyl chloride precursor (e.g., 2,4-difluoro-6-methylbenzenesulfonyl chloride). A nucleophilic substitution reaction introduces the sulfonamide group using ammonia or a primary amine under basic conditions (e.g., NaHCO₃ or pyridine) . Key steps include:

- Reagent Optimization: Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product.

- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 7.5–8.0 ppm for aromatic protons) .

Table 1: Typical Reaction Conditions and Yields

| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 2,4-DF-6-Me-C₆H₂SO₂Cl | NH₃ (aq.) | THF | 25 | 68 | 98.5% |

| 2,4-DF-6-Me-C₆H₂SO₂Cl | MeNH₂ | DCM | 0–5 | 72 | 97.8% |

Basic: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

Discrepancies often arise from residual solvents, isotopic impurities, or conformational isomers. To address this:

- Cross-Validation: Compare NMR (¹H, ¹³C, ¹⁹F) with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For example, ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine positions, while HRMS validates molecular weight .

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS, employ ESI(+) or MALDI-TOF to detect adducts or fragmentation patterns .

- Computational Aids: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

The electron-withdrawing sulfonamide and fluorine groups direct electrophiles to specific positions:

- Meta-Directing Effects: Sulfonamide groups favor substitution at the 5-position (relative to sulfonamide). Use DFT calculations (e.g., Fukui indices) to predict reactivity .

- Reagent Choice: For nitration, employ HNO₃/H₂SO₄ at 0°C to minimize over-nitration. Monitor via LC-MS for intermediate isolation .

- Kinetic Control: Lower temperatures (e.g., -10°C) favor kinetic products, while higher temps (e.g., 50°C) favor thermodynamic products.

Table 2: Electrophilic Substitution Outcomes

| Electrophile | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro derivative | 65 |

| Br₂/FeBr₃ | 25°C, 1h | 3-Bromo derivative | 58 |

Advanced: How can computational modeling (DFT/MD) predict the biological activity of this compound derivatives?

Methodological Answer:

- Target Identification: Perform molecular docking (AutoDock Vina) against enzymes like carbonic anhydrase or kinases, where sulfonamides are known inhibitors .

- Solvent Effects: Use MD simulations (GROMACS) to assess binding stability in aqueous vs. lipid bilayer environments.

- SAR Analysis: Correlate substituent electronic properties (Hammett σ values) with inhibitory potency (IC₅₀) .

Table 3: DFT-Calculated vs. Experimental LogP Values

| Derivative | Calculated LogP | Experimental LogP |

|---|---|---|

| Parent Compound | 1.85 | 1.78 |

| 5-Nitro Derivative | 1.42 | 1.35 |

Advanced: How do researchers reconcile conflicting data from biological assays (e.g., enzyme inhibition vs. cell viability)?

Methodological Answer:

- Mechanistic Studies: Perform kinetic assays (e.g., Michaelis-Menten plots) to distinguish direct enzyme inhibition from off-target effects .

- Cell Permeability: Measure cellular uptake via LC-MS/MS to determine if low activity stems from poor permeability.

- Control Experiments: Use siRNA knockdown of the target enzyme to validate specificity .

Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions: Keep in amber vials under inert gas (Ar/N₂) at -20°C. Avoid exposure to moisture or light.

- Stability Testing: Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How can reaction kinetics be studied for sulfonamide functionalization under varying pH conditions?

Methodological Answer:

- In Situ Monitoring: Use UV-Vis spectroscopy (λ = 260 nm) to track reaction progress in real time.

- pH Dependence: Conduct reactions at pH 2–12 (buffered solutions) to determine rate constants (k) and activation energy (Arrhenius plots) .

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁵N-ammonia) identifies intermediates via MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.